1-(Decyloxy)-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decyloxyphenyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a derivative of phenyl isocyanate with a decyloxy group attached to the phenyl ring, enhancing its hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Decyloxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-decyloxyphenylamine with phosgene (COCl₂) to produce the isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to ensure safety and maximize yield .
Industrial Production Methods
Industrial production of isocyanates, including 4-decyloxyphenyl isocyanate, often utilizes the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates and the use of carbonylation reactions .
Chemical Reactions Analysis
Types of Reactions
4-Decyloxyphenyl isocyanate undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Polymerization: Can form dimers and trimers through self-reaction.
Common Reagents and Conditions
Major Products
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amine and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
4-Decyloxyphenyl isocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-decyloxyphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in various chemical synthesis processes, where it acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Lacks the decyloxy group, making it less hydrophobic.
Toluene diisocyanate (TDI): Contains two isocyanate groups and is widely used in polyurethane production.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in non-yellowing polyurethane products.
Uniqueness
4-Decyloxyphenyl isocyanate is unique due to its hydrophobic decyloxy group, which can influence the solubility and reactivity of the compound in various applications. This makes it particularly useful in specialized chemical synthesis and industrial applications where hydrophobic properties are desired .
Properties
CAS No. |
55835-02-4 |
---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-decoxy-4-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)18-15-19/h10-13H,2-9,14H2,1H3 |
InChI Key |
DFCNGQZLXRETNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.